
trans-4-Octene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Octene is an acyclic olefin . Its synthesis, Raman spectra, and rate constant of the gas-phase reactions with hydroxyl radicals and ozone have been reported . It has also been studied for its enantiomeric epoxidation .
Synthesis Analysis
The synthesis of this compound has been reported . It has been used in the synthesis of various compounds such as n-nonanal, aliphatic unsaturated polyesters, 4-isopropyloctane, diasterioisomeric 4-(difluoroiodomethyl)-5-iodooctane, siliranes, and m-dioxanes .Molecular Structure Analysis
The molecular formula of this compound is C8H16 . The molecular weight is 112.21 . The structure can be represented as CH3CH2CH2CH=CHCH2CH2CH3 .Chemical Reactions Analysis
The rate constant of the gas-phase reactions of this compound with hydroxyl radicals and ozone has been investigated . Its enantiomeric epoxidation and isomerization into isomeric octenes have also been studied .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.412 (lit.) . The boiling point is 122-123 °C (lit.) . It is insoluble in water . The density is 0.715 g/mL at 25 °C (lit.) .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
592-99-4 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
oct-4-ene |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
IRUCBBFNLDIMIK-UHFFFAOYSA-N |
SMILES isomérique |
CCC/C=C/CCC |
SMILES |
CCCC=CCCC |
SMILES canonique |
CCCC=CCCC |
Point d'ébullition |
125.75 °C |
melting_point |
-104.35 °C |
Autres numéros CAS |
14850-23-8 68526-54-5 592-99-4 |
Description physique |
Liquid |
Pictogrammes |
Flammable; Health Hazard |
Pression de vapeur |
17.84 mmHg |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



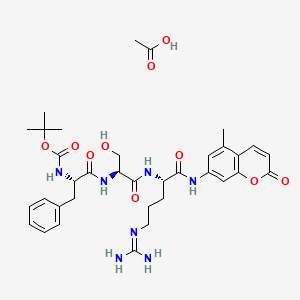
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)


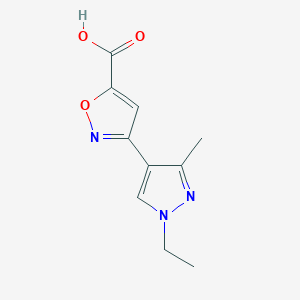

![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)
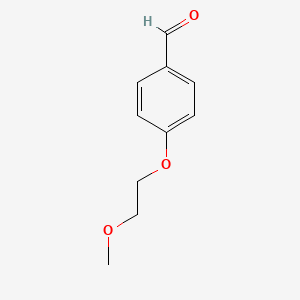
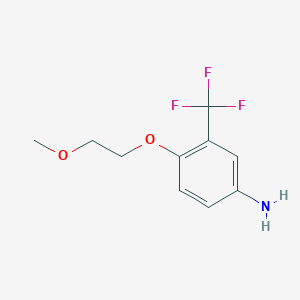
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

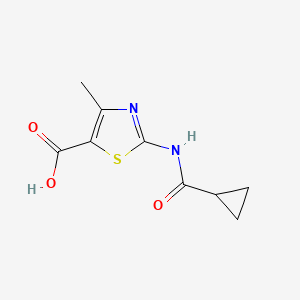
![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)